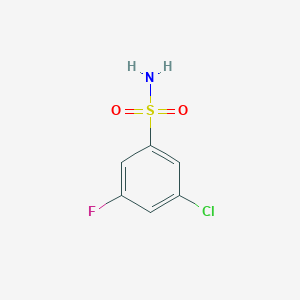

3-Chloro-5-fluorobenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITURLJZZEUWDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Fluorobenzene 1 Sulfonamide

Classical Synthetic Pathways to Benzenesulfonamides

The most conventional and widely utilized method for preparing benzenesulfonamides involves the use of sulfonyl chloride intermediates. thieme-connect.com This two-step process includes the formation of the sulfonyl chloride followed by a nucleophilic substitution reaction.

Formation via Sulfonyl Chloride Intermediates

The cornerstone of classical sulfonamide synthesis is the high reactivity of sulfonyl chlorides, which readily undergo reactions with ammonia (B1221849) or primary amines to form the desired sulfonamide. youtube.comnih.gov

The synthesis of the essential precursor, 3-chloro-5-fluorobenzene-1-sulfonyl chloride, can be accomplished through various methods. A common approach involves the Sandmeyer reaction, starting from a corresponding aniline (B41778) derivative. For instance, 3-chloro-5-fluoroaniline can be diazotized with sodium nitrite in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. nih.gov

Another route involves the direct chlorosulfonation of 1-chloro-3-fluorobenzene (B165101). However, this method can sometimes lead to isomeric impurities and requires harsh reaction conditions.

| Precursor | Reagents | Product |

| 3-Chloro-5-fluoroaniline | 1. NaNO₂, HCl 2. SO₂, CuCl | 3-Chloro-5-fluorobenzene-1-sulfonyl chloride |

| 1-Chloro-3-fluorobenzene | HSO₃Cl | 3-Chloro-5-fluorobenzene-1-sulfonyl chloride |

Once 3-chloro-5-fluorobenzene-1-sulfonyl chloride is obtained, the final step is a nucleophilic substitution reaction at the sulfur center. youtube.com This is typically achieved by reacting the sulfonyl chloride with ammonia or a primary amine. alrasheedcol.edu.iq The reaction is analogous to a nucleophilic acyl substitution. youtube.com

The reaction with aqueous ammonia is a common and effective method. alrasheedcol.edu.iqgoogle.com The sulfonyl chloride is treated with an excess of ammonia, which acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct. The reaction can be carried out in various solvents, including dichloromethane or in a two-phase system with an aqueous ammonia solution. nih.govgoogle.com

| Reactant | Reagent | Product |

| 3-Chloro-5-fluorobenzene-1-sulfonyl chloride | Ammonia (NH₃) | 3-Chloro-5-fluorobenzene-1-sulfonamide |

Alternative Established Approaches for Sulfonamide Formation

While the sulfonyl chloride route is dominant, other established methods for forming sulfonamides exist. One such approach involves the reaction of sulfonic acids or their salts directly with amines. thieme-connect.com Microwave-assisted synthesis has been shown to facilitate this reaction, often proceeding through an in-situ generated sulfonyl chloride intermediate. ekb.eg Another method involves the use of sulfonate salts which can react with amines in the presence of a coupling agent like cyanuric chloride. organic-chemistry.org These alternatives can offer advantages in terms of starting material availability and milder reaction conditions.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. ua.es

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. rsc.org These reactions are often performed in the absence of solvents or with minimal solvent, significantly reducing waste.

A notable mechanochemical approach for sulfonamide synthesis involves a three-component reaction. rsc.org For instance, a palladium-catalyzed reaction between an aryl bromide (like 1-bromo-3-chloro-5-fluorobenzene), a sulfur dioxide source such as potassium metabisulfite (K₂S₂O₅), and an amine can be performed in a ball mill. rsc.orgnih.gov This method offers a direct route to sulfonamides, bypassing the need to pre-form and isolate the sulfonyl chloride intermediate. rsc.org

Another solvent-free mechanochemical method utilizes a one-pot, two-step procedure starting from disulfides. rsc.org This involves an oxidation-chlorination reaction followed by amination, all within the same reaction vessel. rsc.org These mechanochemical techniques are not only environmentally benign but can also be scaled up for larger-quantity synthesis. rsc.org

| Approach | Key Features | Starting Materials Example |

| Pd-catalyzed Aminosulfonylation | One-pot, three-component reaction under mechanical energy. rsc.org | Aryl bromide, K₂S₂O₅, Amine |

| Telescopic Oxidation-Chlorination-Amination | Solvent-free, one-pot, double-step procedure. rsc.org | Disulfide, Oxidant, Chlorinating agent, Amine |

Flow Chemistry Protocols for Sulfonamide Libraries

Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonamide libraries, offering significant advantages over traditional batch processing. This technology enables rapid reaction optimization, improved safety for handling hazardous intermediates, and straightforward scalability. The synthesis of sulfonamides in a flow system typically involves the reaction of a sulfonyl chloride with an amine within a heated and pressurized reactor coil.

For the synthesis of libraries containing structures analogous to this compound, a flow setup would involve pumping a solution of 3-chloro-5-fluorobenzenesulfonyl chloride and a solution of ammonia or a primary/secondary amine through a mixing junction and into a heated reactor. The short residence times, typically in the order of minutes, allow for high throughput and rapid generation of a diverse range of sulfonamides. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow system often leads to higher yields and purities compared to batch methods.

Table 1: Illustrative Flow Chemistry Conditions for Aryl Sulfonamide Synthesis

| Parameter | Condition |

|---|---|

| Reactants | Aryl Sulfonyl Chloride, Amine |

| Solvent | Acetonitrile, Dichloromethane |

| Temperature | 80 - 150 °C |

| Pressure | 10 - 20 bar |

| Residence Time | 2 - 10 minutes |

This table represents typical conditions for the synthesis of aryl sulfonamides in a flow reactor and can be adapted for the synthesis of this compound.

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign conditions for sulfonamide synthesis. These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents.

One such approach is mechanochemistry, where mechanical force, such as ball milling, is used to initiate chemical reactions in the absence of a solvent. The synthesis of sulfonamides via mechanochemistry has been demonstrated by reacting sulfonyl chlorides with amines in a ball mill, often with a solid-state base. This technique is not only environmentally friendly but can also lead to the formation of novel crystalline phases and improved reaction kinetics.

Another green approach involves the use of water as a solvent. While sulfonyl chlorides are susceptible to hydrolysis, conducting the reaction in an aqueous medium with a suitable base can favor the aminolysis reaction, leading to the formation of the desired sulfonamide with high efficiency. The use of catalytic systems, such as zinc oxide nanoparticles, has also been reported to facilitate sulfonamide synthesis under solvent-free conditions, offering the advantage of easy catalyst recovery and reuse. ekb.eg

Visible-Light Triggered Synthesis Strategies

Photoredox catalysis using visible light has emerged as a mild and powerful tool for a variety of organic transformations, including the synthesis of sulfonamides. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive intermediates under ambient conditions.

For the synthesis of compounds like this compound, a visible-light-mediated approach could involve the generation of a sulfonyl radical from a suitable precursor, which then reacts with an amine. nih.gov Catalyst-free protocols have also been developed, where the interaction between an electron donor-acceptor (EDA) complex formed between the reactants and visible light initiates the reaction. nih.gov These methods offer a green alternative to traditional thermal reactions, often proceeding at room temperature and with high functional group tolerance. One-pot, three-component reactions using arylazo sulfones, a source of sulfur dioxide (like DABSO), and an amine under blue LED irradiation in the presence of a copper catalyst have been shown to produce various sulfonamides in good yields. thieme-connect.com

Deep Eutectic Solvents (DES) Applications

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable reaction media. These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a melting point significantly lower than that of its individual components. Their low toxicity, biodegradability, and low cost make them attractive alternatives to conventional volatile organic compounds.

The synthesis of sulfonamides in DESs has been successfully demonstrated. For instance, the reaction of sulfonyl chlorides with amines can be carried out in a DES such as a mixture of choline chloride and urea or glycerol. These reactions often proceed at room temperature under aerobic conditions, providing good to excellent yields of the desired sulfonamides. The use of DESs can also simplify the work-up procedure, as the product can often be isolated by simple extraction or precipitation after the addition of water.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. This involves a careful selection of catalysts, reagents, and the fine-tuning of physical parameters such as temperature and pressure.

Catalytic Systems and Reagent Selection

The choice of catalyst and reagents plays a crucial role in the efficiency of sulfonamide synthesis. While the reaction between a sulfonyl chloride and an amine can proceed without a catalyst, particularly with highly nucleophilic amines, the use of a catalyst can significantly enhance the reaction rate and broaden the substrate scope.

Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of aryl sulfonamides from aryl halides or boronic acids. nih.gov For the direct amination of 3-chloro-5-fluorobenzenesulfonyl chloride, a variety of bases can be employed to scavenge the HCl generated during the reaction. Common choices include organic bases like pyridine and triethylamine, or inorganic bases such as potassium carbonate.

The selection of the aminating agent is also critical. While ammonia is used to produce the primary sulfonamide, a wide range of primary and secondary amines can be used to generate substituted sulfonamides. In some modern approaches, stable and easy-to-handle sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), are used in multi-component reactions to construct the sulfonamide core. thieme-connect.com

Table 2: Comparison of Catalytic Systems for Aryl Sulfonamide Synthesis

| Catalytic System | Reactants | Advantages |

|---|---|---|

| Palladium-based | Aryl Halides/Boronic Acids + SO2 source + Amine | Broad substrate scope, good functional group tolerance |

| Copper-based | Arylazo Sulfones + DABSO + Amine | Mild reaction conditions, visible-light mediated |

| Zinc Oxide NPs | Sulfonyl Chloride + Amine | Solvent-free, reusable catalyst |

This table provides a general overview of catalytic systems that can be applied to the synthesis of this compound and its derivatives.

Temperature and Pressure Effects on Reaction Efficiency

Temperature and pressure are key physical parameters that can significantly influence the rate and outcome of the synthesis of this compound.

Temperature: The effect of temperature is highly dependent on the specific synthetic method employed. Traditional batch reactions for the amination of sulfonyl chlorides are often carried out at room temperature or with gentle heating to increase the reaction rate. However, in flow chemistry protocols, higher temperatures (e.g., 80-150 °C) are often used to accelerate the reaction and achieve high conversions in short residence times. Conversely, visible-light-mediated syntheses are typically conducted at ambient temperature, which is a significant advantage for thermally sensitive substrates.

Pressure: The application of pressure is most relevant in continuous flow synthesis. Operating the flow reactor at elevated pressures (e.g., 10-20 bar) allows for the use of solvents above their atmospheric boiling points, which can further enhance reaction rates and prevent solvent evaporation. For solvent-free reactions, pressure is generally not a critical parameter, although in mechanochemical synthesis, the pressure exerted by the milling balls is the driving force for the reaction.

The optimization of both temperature and pressure is crucial for maximizing the yield and minimizing the formation of by-products. This is often achieved through systematic screening of reaction conditions, a process that is significantly expedited by the use of high-throughput techniques and flow chemistry platforms.

Reaction Time and Conversion Efficiency

Scientific literature lacks specific studies detailing the relationship between reaction time and conversion efficiency in the synthesis of this compound. For analogous sulfonamide syntheses, reaction times can vary significantly based on the reactivity of the starting materials and the reaction conditions employed, such as temperature and solvent. Generally, the amination of arylsulfonyl chlorides is a relatively fast reaction.

Without specific experimental data, a representative data table illustrating the impact of reaction time on conversion efficiency for this compound cannot be constructed.

Table 1: Illustrative Relationship Between Reaction Time and Conversion Efficiency for a General Arylsulfonamide Synthesis

| Reaction Time (hours) | Conversion Efficiency (%) |

| 1 | Data not available |

| 2 | Data not available |

| 4 | Data not available |

| 8 | Data not available |

| 16 | Data not available |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound due to a lack of available information.

Purification and Isolation Techniques for this compound

Specific, detailed protocols for the purification and isolation of this compound are not extensively documented in publicly available scientific literature. However, standard techniques for the purification of solid organic compounds, particularly aryl sulfonamides, are applicable. These methods generally include recrystallization and column chromatography.

Recrystallization: This is a primary method for purifying solid compounds. The selection of an appropriate solvent system is crucial for effective purification. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. Common solvents for the recrystallization of sulfonamides include ethanol, methanol, and mixtures of solvents like n-hexane/acetone or n-hexane/ethyl acetate. rochester.edu For halogenated benzenesulfonamides, polar solvents or mixtures that can overcome the intermolecular forces of the crystalline solid are often employed. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be utilized. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica gel. A solvent system (eluent) is chosen to move the compounds through the column at different rates. For sulfonamides, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often used. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The fractions containing the pure compound are collected and the solvent is evaporated to yield the purified this compound. The separation of isomers of related compounds, such as dichlorobenzenes, has been successfully achieved using chromatographic techniques, suggesting its applicability for this compound. researchgate.net

Table 2: Common Purification Techniques for Aryl Sulfonamides

| Technique | Stationary/Mobile Phase or Solvent | General Applicability |

| Recrystallization | Ethanol, Methanol, Water, n-Hexane/Acetone, n-Hexane/Ethyl Acetate rochester.edu | Primary purification of solid products. |

| Column Chromatography | Silica Gel (stationary phase); Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures (mobile phase) | For separating mixtures and removing closely related impurities. |

Spectroscopic and Crystallographic Characterization of 3 Chloro 5 Fluorobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Chloro-5-fluorobenzene-1-sulfonamide, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive view of the atomic environments.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the amine protons of the sulfonamide group. The aromatic region is expected to show three distinct signals corresponding to the protons at the C2, C4, and C6 positions of the benzene (B151609) ring.

The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group (-SO₂NH₂) and the halogen substituents (-Cl, -F). The protons on the aromatic ring are deshielded and thus resonate at a lower field. Based on data from similar substituted benzenes, such as 1-Chloro-3-fluorobenzene (B165101), the aromatic protons are expected in the range of δ 7.0-8.0 ppm. chemicalbook.com The specific multiplicity of each signal is determined by spin-spin coupling with neighboring fluorine and hydrogen atoms.

The protons of the sulfonamide (-SO₂NH₂) group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-2 | 7.6 - 7.9 | Triplet (or dd) |

| Aromatic H-4 | 7.4 - 7.7 | Triplet (or dt) |

| Aromatic H-6 | 7.5 - 7.8 | Doublet of doublets |

Note: Predicted values are based on analysis of related compounds and substituent effects.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are significantly affected by the attached substituents.

The carbons directly bonded to the electronegative halogen atoms and the sulfonyl group are the most informative.

C1 (C-SO₂NH₂): This carbon is expected to be significantly downfield due to the strong electron-withdrawing effect of the sulfonyl group.

C3 (C-Cl): The carbon bearing the chlorine atom will also be shifted downfield. Data from the related compound 3-Chloro-5-fluorobenzene-1-sulfonyl chloride shows a peak at δ 137.02 ppm for the C-Cl carbon.

C5 (C-F): The carbon attached to the fluorine atom will show a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JC-F). In the sulfonyl chloride analog, this carbon appears at δ 163.32 ppm.

The remaining carbons (C2, C4, C6) will also exhibit distinct shifts influenced by their proximity to the substituents and will likely show smaller C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|

| C1 | 140 - 145 | Small C-F coupling |

| C2 | 120 - 125 | C-F coupling |

| C3 | 135 - 140 | Small C-F coupling |

| C4 | 115 - 120 | C-F coupling |

| C5 | 160 - 165 | Large ¹JC-F coupling |

Note: Predicted values are based on analysis of related compounds and known substituent chemical shift effects.

Advanced NMR Techniques (e.g., ²D NMR, ¹⁹F NMR if applicable)

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. For a compound with a single fluorine atom on a benzene ring, the spectrum is expected to show a singlet. In the closely related precursor, 3-Chloro-5-fluorobenzene-1-sulfonyl chloride, the fluorine signal appears as a singlet at δ -112.4 ppm, which is consistent with a meta-fluorine substituent in this chemical environment. A similar chemical shift is expected for this compound.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound are dominated by vibrations associated with the sulfonamide group and the substituted benzene ring. Data from the analogous compound 3-Chlorobenzenesulfonamide provides a strong basis for these assignments. nih.gov

Sulfonamide Group (–SO₂NH₂):

N-H Vibrations: The amine group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically observed in the range of 3300-3400 cm⁻¹.

S=O Vibrations: The sulfonyl group also has characteristic asymmetric and symmetric stretching modes. These are strong bands found at approximately 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

S-N Vibration: The sulfur-nitrogen single bond stretch appears in the fingerprint region, typically around 900-940 cm⁻¹.

Aromatic Ring:

C-H Stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). docbrown.info

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of peaks, often of variable intensity, in the 1400-1600 cm⁻¹ region. docbrown.info

Halogen-Carbon Bonds:

C-Cl Stretching: The C-Cl stretching vibration is a strong band typically found in the fingerprint region between 700 and 850 cm⁻¹.

C-F Stretching: The C-F stretch is also a strong band, usually located in the 1000-1100 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3350 - 3400 |

| Symmetric N-H Stretch | -NH₂ | 3250 - 3300 |

| Aromatic C-H Stretch | Ar-H | 3030 - 3100 |

| Asymmetric S=O Stretch | -SO₂- | 1330 - 1370 |

| Symmetric S=O Stretch | -SO₂- | 1150 - 1180 |

| C-F Stretch | Ar-F | 1000 - 1100 |

| S-N Stretch | -S-N- | 900 - 940 |

Note: Wavenumber ranges are based on data from analogous compounds and standard correlation tables. nih.govdocbrown.info

Influence of Halogen Substituents on Vibrational Frequencies

The presence of both chlorine and fluorine on the benzene ring influences the vibrational frequencies of the entire molecule. nih.gov Their strong electronegativity and mass affect the electronic distribution and the mechanics of the bond vibrations.

The electron-withdrawing nature of the halogens can cause a slight shift in the positions of the S=O and N-H stretching frequencies compared to an unsubstituted benzenesulfonamide (B165840). Furthermore, the positions of the C-H out-of-plane bending modes in the lower frequency region of the spectrum (below 900 cm⁻¹) are highly characteristic of the substitution pattern on the benzene ring. The specific pattern for 1,3,5-trisubstitution will give rise to a unique fingerprint in this region, allowing for clear identification of the isomeric structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information about its molecular weight and structural features through fragmentation analysis.

In mass spectrometry, particularly with electron ionization (EI) or soft ionization techniques like electrospray ionization (ESI), the analysis of this compound is expected to reveal a distinct molecular ion peak and a predictable fragmentation pattern.

Molecular Ion: The molecular formula of the compound is C₆H₅ClFNO₂S, with a nominal molecular weight of approximately 209.6 g/mol . A key feature in the mass spectrum is the presence of a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.orgulethbridge.ca This results in two peaks:

[M]⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]⁺: A peak two m/z units higher, corresponding to the molecule with the ³⁷Cl isotope, with an intensity about one-third of the [M]⁺ peak. libretexts.org

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation through the cleavage of its weakest bonds. For aromatic sulfonamides, several characteristic fragmentation pathways are observed. nih.govnih.gov

Loss of Sulfonamide Moiety: Cleavage of the C-S bond results in the loss of the ·SO₂NH₂ radical (m/z 80), leading to a fragment ion corresponding to the 3-chloro-5-fluorophenyl cation at m/z 129.

Loss of Sulfur Dioxide: A common and significant fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂, 64 Da). nih.gov This rearrangement is often promoted by electron-withdrawing substituents on the aromatic ring, such as the chlorine atom in this compound. nih.gov

Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms can cleave, leading to the formation of a 3-chloro-5-fluorobenzenesulfonyl cation (m/z 193) and the loss of an ·NH₂ radical.

The expected fragmentation pattern provides a structural fingerprint of the molecule.

| Fragment Ion (Structure) | Proposed m/z Value | Corresponding Neutral Loss |

|---|---|---|

| [C₆H₃ClFS(O)₂NH₂]⁺ | 209/211 | Molecular Ion (M⁺) |

| [C₆H₄ClFN]⁺ | 145/147 | SO₂ |

| [C₆H₃ClFO₂S]⁺ | 193/195 | NH₂ |

| [C₆H₃ClF]⁺ | 129/131 | SO₂NH₂ |

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places).

For a molecule with the formula C₆H₅ClFNO₂S, the calculated monoisotopic mass of the molecular ion [M+H]⁺ is 209.97925 Da. HRMS can experimentally measure this value with high precision. By comparing the measured accurate mass to the theoretical mass, the elemental formula can be confirmed, distinguishing it from other potential compounds that may have the same nominal mass but different atomic compositions. This technique is crucial for verifying the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions within the substituted benzene ring.

The benzene ring itself exhibits two primary absorption bands around 200 nm and a weaker, symmetry-forbidden band around 255 nm. up.ac.za The presence of substituents on the ring—the chloro, fluoro, and sulfonamide groups—alters the energy levels of the molecular orbitals. These substituents act as auxochromes, causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). up.ac.za

The spectrum of this compound is expected to show:

An intense primary absorption band, analogous to the E2-band of benzene, likely shifted to a wavelength in the 210-240 nm region.

A secondary, less intense band, analogous to the B-band of benzene, shifted to the 260-290 nm region.

The exact positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic effects of all three substituents.

| Expected Absorption Band | Approximate Wavelength (λₘₐₓ) | Electronic Transition |

|---|---|---|

| Primary Band (E-band) | ~210-240 nm | π → π |

| Secondary Band (B-band) | ~260-290 nm | π → π |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific structure for the title compound may not be publicly available, analysis of closely related sulfonamide derivatives allows for a detailed prediction of its molecular conformation, bond parameters, and crystal packing. cam.ac.ukcam.ac.uk

The molecular structure of this compound is defined by the geometry of the substituted aromatic ring and the sulfonamide group.

Conformation: The benzene ring is expected to be planar. The sulfonamide group (-SO₂NH₂) will have a tetrahedral geometry around the central sulfur atom. The conformation of the molecule is largely determined by the torsion angles involving the C-S bond, which define the orientation of the sulfonamide group relative to the plane of the phenyl ring. Studies on similar structures show that one of the sulfonyl oxygen atoms often orients towards one of the ortho-hydrogens of the ring. nih.gov

Bond Parameters: The bond lengths and angles are expected to be consistent with those observed in other aromatic sulfonamides. The S=O bonds are typically short, indicative of their double-bond character, while the S-N and S-C bonds are longer single bonds. The presence of electronegative fluorine and chlorine atoms on the ring is unlikely to cause major deviations in the core sulfonamide geometry but will influence the electronic distribution and intermolecular interactions.

| Parameter | Expected Value (based on related structures) |

|---|---|

| S=O Bond Length | ~1.42 - 1.45 Å |

| S-N Bond Length | ~1.60 - 1.65 Å |

| S-C Bond Length | ~1.75 - 1.80 Å |

| O-S-O Bond Angle | ~118 - 122° |

| N-S-C Bond Angle | ~105 - 109° |

The crystal packing of this compound will be dictated by a network of non-covalent interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structures of primary sulfonamides is the hydrogen bond between the amine proton (N-H) and a sulfonyl oxygen atom (S=O) of an adjacent molecule. researchgate.net This strong N-H···O interaction typically leads to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or extended chains, which form the primary framework of the crystal lattice. rsc.org

Halogen Bonding and Other Interactions: In addition to hydrogen bonding, weaker interactions play a crucial role in stabilizing the three-dimensional crystal packing. mdpi.comnih.gov These include:

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like the sulfonyl oxygens (Cl···O). researchgate.net

C-H···O and C-H···F Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the sulfonyl oxygens and the fluorine atom. dcu.ie

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the planes of adjacent rings are parallel-displaced. This interaction helps to maximize packing efficiency. researchgate.net

The interplay of these varied interactions—from the strong N-H···O hydrogen bonds to weaker halogen and π-stacking contacts—determines the final, intricate crystal architecture. rsc.org

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. This phenomenon is of significant interest in fields such as pharmaceuticals and materials science.

As of the current literature review, specific studies detailing the polymorphism or distinct solid-state forms of this compound have not been reported. While the potential for polymorphism exists, as is common with many organic compounds, dedicated research to identify, isolate, and characterize different crystalline forms of this specific sulfonamide is not publicly available in scientific databases. Further research, including single-crystal X-ray diffraction and thermal analysis under various crystallization conditions, would be required to ascertain the existence and nature of any polymorphs of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the molecular formula is C₆H₅ClFNO₂S. Based on this formula, the theoretical elemental composition can be calculated. This analysis is crucial for confirming the identity and purity of a synthesized compound.

The expected weight percentages of each element in this compound are detailed in the table below. These values are derived from the molecular formula and the atomic weights of the constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 33.74 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.36 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.60 |

| Fluorine | F | 19.00 | 1 | 19.00 | 8.90 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.56 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.98 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.01 |

| Total | 213.64 | 100.00 |

Computational and Theoretical Investigations of 3 Chloro 5 Fluorobenzene 1 Sulfonamide

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. nih.gov The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecular surface. ias.ac.inmdpi.com

For 3-Chloro-5-fluorobenzene-1-sulfonamide, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen, fluorine, and chlorine atoms, as well as the nitrogen atom of the sulfonamide group. These regions represent likely sites for electrophilic attack. doaj.orgresearchgate.net Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amine group, indicating sites susceptible to nucleophilic attack. researchgate.net The aromatic ring itself will exhibit a complex potential landscape due to the competing effects of the electron-withdrawing halogen and sulfonamide groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comresearchgate.net

A representative table of FMO energies for a substituted benzenesulfonamide (B165840) is provided below.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Note: These values are illustrative and based on typical calculations for similar molecules. The actual values for this compound would need to be determined by specific quantum chemical calculations. |

Conformational Analysis and Energy Minima

The biological activity and physical properties of sulfonamides are often dependent on their three-dimensional conformation. researchgate.net Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. The primary focus of such an analysis is typically the rotation around the C-S and S-N bonds.

For many benzenesulfonamides, studies have shown that the most stable conformation often has the sulfonamide group's amino moiety oriented perpendicular to the plane of the benzene (B151609) ring. nih.govmdpi.com This arrangement minimizes steric hindrance and allows for potential intramolecular interactions. However, the presence of substituents, particularly in the ortho position, can significantly alter this preference. mdpi.com In the case of this compound, with meta-substituents, the perpendicular conformation is still a likely low-energy state. Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating the relevant dihedral angles to locate the energy minima corresponding to stable conformers. umich.edu

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools to predict the spectroscopic characteristics of molecules like this compound, providing insights that complement experimental data. Density Functional Theory (DFT) is a cornerstone of these investigations, enabling the simulation of vibrational, magnetic resonance, and electronic spectra.

Vibrational Spectra Simulation (IR, Raman)

Theoretical vibrational spectra for this compound can be simulated using DFT calculations. These simulations provide the frequencies and intensities of infrared (IR) and Raman bands, which correspond to specific molecular vibrations. The calculations are typically performed on an optimized molecular geometry.

Key vibrational modes for this molecule would include:

N-H stretching: The sulfonamide -NH₂ group gives rise to symmetric and asymmetric stretching vibrations, which are sensitive to hydrogen bonding.

S=O stretching: The sulfonyl group features strong, characteristic symmetric and asymmetric stretching vibrations. Their position in the spectrum can be influenced by intermolecular interactions.

C-S, C-Cl, and C-F stretching: Vibrations involving the bonds from the benzene ring to the sulfur, chlorine, and fluorine atoms.

Aromatic C-H and C=C stretching: Vibrations characteristic of the substituted benzene ring.

By comparing the computed wavenumbers with experimental data, a detailed assignment of the spectral bands can be achieved. This process is crucial for confirming the molecular structure and understanding how intermolecular forces, such as hydrogen bonds, shift the vibrational frequencies. For example, the formation of N-H···O hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of the N-H stretching bands in the IR spectrum.

Table 1: Illustrative Predicted Vibrational Frequencies (DFT) This table illustrates the type of data generated from DFT calculations for vibrational analysis. Specific values require a dedicated computational study.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Unscaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric Stretch | ~3500 | High | Moderate |

| N-H Symmetric Stretch | ~3400 | High | Moderate |

| Aromatic C-H Stretch | 3100-3000 | Moderate | High |

| S=O Asymmetric Stretch | ~1370 | Very High | Low |

| S=O Symmetric Stretch | ~1170 | Very High | Moderate |

| C-F Stretch | ~1250 | High | Low |

| C-Cl Stretch | ~700 | Moderate | Moderate |

NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. This method, typically employed within a DFT framework, calculates the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) in the molecule. The predicted chemical shifts provide valuable information for interpreting experimental NMR spectra, helping to assign specific signals to the correct atoms in the molecule.

For this compound, GIAO calculations would predict:

¹H NMR: The chemical shifts of the aromatic protons and the amine protons. The amine proton shifts are particularly sensitive to the solvent and hydrogen bonding.

¹³C NMR: The shifts for the six carbons of the benzene ring. The substitution pattern of chlorine, fluorine, and the sulfonamide group creates a unique electronic environment for each carbon, leading to distinct chemical shifts.

¹⁹F NMR: The chemical shift of the fluorine atom, which is highly sensitive to its electronic environment.

Discrepancies between predicted and experimental shifts can indicate the presence of specific solvent effects or intermolecular interactions not accounted for in the gas-phase calculation.

Table 2: Illustrative Predicted NMR Chemical Shifts (GIAO) This table illustrates the type of data generated from GIAO-DFT calculations. Specific values require a dedicated computational study.

| Nucleus | Predicted Chemical Shift (ppm) |

| Aromatic ¹H | 7.0 - 8.0 |

| Amine ¹H | 5.0 - 7.0 (variable) |

| Aromatic ¹³C | 110 - 150 |

| Aromatic ¹⁹F | -100 to -120 (relative to CCl₃F) |

Electronic Spectra Prediction (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis electronic absorption spectra. This calculation predicts the energies of electronic transitions from the ground state to various excited states. These transitions, such as π → π* and n → π* transitions, determine the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations would identify the key electronic transitions within the molecule. The π → π* transitions are typically associated with the aromatic system, while n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group. These predictions are essential for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. Studies on similar aromatic sulfonamides have successfully used TD-DFT to complement experimental UV-Vis data. researchgate.net

Table 3: Illustrative Predicted Electronic Transitions (TD-DFT) This table illustrates the type of data generated from TD-DFT calculations. Specific values require a dedicated computational study.

| Transition Type | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) |

| π → π | ~220 | High |

| π → π | ~270 | Moderate |

| n → π* | ~300 | Low |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure and bulk properties of this compound are governed by a network of intermolecular interactions. The most significant of these are hydrogen bonds originating from the sulfonamide group (-SO₂NH₂). The sulfonamide moiety is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens).

Computational and experimental studies of aromatic sulfonamides consistently show the formation of robust hydrogen-bonded motifs. mdpi.comresearchgate.net The most common interaction is the N-H···O=S hydrogen bond, where the amine proton of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. This interaction is highly directional and strong enough to dictate the primary crystal packing. These interactions often lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif in the crystal lattice. mdpi.com

These primary dimers can then be linked into larger assemblies through other interactions, forming one-dimensional chains or more complex three-dimensional networks. The intermolecular hydrogen bonding patterns in aromatic sulfonamides have been classified into four main types: dimeric, zigzag, helical, and straight patterns. researchgate.net The specific pattern adopted by this compound would depend on the steric and electronic influences of the chloro and fluoro substituents. Weaker C-H···O and C-H···F hydrogen bonds may also play a secondary role in stabilizing the crystal structure.

Fluorine–Fluorine and Other Halogen Bonding Interactions

Beyond classical hydrogen bonding, halogen bonding is a critical non-covalent interaction that can influence the supramolecular assembly of this compound. The chlorine atom on the aromatic ring can act as a halogen bond donor. This occurs because the electron-withdrawing nature of the adjacent ring carbons and the fluorine substituent creates a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the outer surface of the chlorine atom.

This electrophilic σ-hole on the chlorine can form an attractive, directional interaction with an electron-rich site on an adjacent molecule, such as the sulfonyl oxygen atoms (Cl···O) or the amine nitrogen (Cl···N). The strength of this halogen bond is enhanced by the presence of other electron-withdrawing groups on the ring, a condition met in this molecule.

Reaction Mechanisms and Chemical Reactivity of 3 Chloro 5 Fluorobenzene 1 Sulfonamide

Nucleophilic Substitution Reactions on the Sulfonyl Chloride Precursor

The synthesis of 3-Chloro-5-fluorobenzene-1-sulfonamide is most commonly achieved through the reaction of its corresponding sulfonyl chloride precursor, 3-chloro-5-fluorobenzene-1-sulfonyl chloride, with ammonia (B1221849) or an amine. libretexts.org This reaction is a cornerstone of sulfonamide synthesis and proceeds via nucleophilic substitution at the sulfur atom. mdpi.com

Nucleophilic substitution reactions can generally proceed through two distinct mechanisms: a unimolecular SN1 pathway involving a carbocation intermediate, or a bimolecular SN2 pathway involving a concerted, single-step process. masterorganicchemistry.comquora.comyoutube.com

In the context of arenesulfonyl chlorides, the formation of a high-energy sulfonyl cation (ArSO₂⁺) required for a pure SN1 mechanism is generally unfavorable under typical solvolytic or aminolysis conditions. beilstein-journals.org Consequently, the reaction of 3-chloro-5-fluorobenzene-1-sulfonyl chloride with amines is predominantly considered to proceed through a bimolecular, SN2-type mechanism. mdpi.combeilstein-journals.orgresearchgate.net This pathway involves the direct attack of the amine nucleophile on the electrophilic sulfur atom, with simultaneous departure of the chloride leaving group. youtube.com The reaction proceeds through a single, high-energy transition state rather than a stable intermediate. quora.com

While a pure SN1 pathway is unlikely, the reaction mechanism for arenesulfonyl chlorides is often described as a spectrum between a "tight" and "loose" SN2 transition state. mdpi.com This is sometimes referred to as a dissociative SN2 mechanism, where the S-Cl bond breaking is significantly advanced in the transition state, giving it some SN1 character. koreascience.kr

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |

| Mechanism | Two-step (intermediate formation) | One-step (concerted) |

| Intermediate | Carbocation (or Sulfonyl Cation) | None (Transition State only) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Favored by tertiary substrates | Favored by methyl and primary substrates |

This table provides a general comparison of SN1 and SN2 mechanisms. masterorganicchemistry.comquora.comsavemyexams.comyoutube.com

Both steric and electronic effects significantly influence the rate and pathway of sulfonamide formation.

Electronic Effects: The benzene (B151609) ring of 3-chloro-5-fluorobenzene-1-sulfonyl chloride is substituted with two electron-withdrawing halogen atoms (chlorine and fluorine). These groups, through their inductive effects, pull electron density away from the aromatic ring and the attached sulfonyl group. This increases the electrophilicity of the sulfur atom, making it more susceptible to attack by a nucleophile like an amine. mdpi.com Studies on substituted arenesulfonyl chlorides show that electron-withdrawing groups on the aromatic ring generally accelerate the rate of nucleophilic substitution, which is consistent with an SN2-like mechanism where negative charge builds up on the sulfonyl oxygen atoms in the transition state. mdpi.commdpi.com

Steric Effects: Steric hindrance plays a crucial role in SN2 reactions. youtube.com Increased steric bulk around the reaction center can impede the approach of the nucleophile, slowing the reaction rate. masterorganicchemistry.com In the case of arenesulfonyl chlorides, bulky substituents at the ortho positions can hinder the nucleophilic attack. researchgate.net However, some studies have shown a counterintuitive acceleration with ortho-alkyl groups, suggesting that these groups can restrict rotation around the C-S bond, locking the molecule in a more reactive conformation. researchgate.netmdpi.com For 3-chloro-5-fluorobenzene-1-sulfonyl chloride, the substituents are in the meta positions relative to the sulfonyl group, so direct steric hindrance from these groups on the reaction center is minimal. The steric nature of the reacting amine is also critical; bulky secondary amines react more slowly than less hindered primary amines. cdnsciencepub.comlibretexts.org

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. libretexts.org

Halogens (Chloro- and Fluoro- groups): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. researchgate.net However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (sigma complex) when attack occurs at these positions. researchgate.net

Sulfonamide group (-SO₂NH₂): The sulfonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms. This makes the sulfonamide group a powerful deactivating group and a meta-director. rsc.org

In this compound, the ring is heavily deactivated by the cumulative inductive effects of the two halogens and the strong deactivating effect of the sulfonamide group. All three substituents direct incoming electrophiles. The fluorine and chlorine atoms direct ortho and para to their own positions, while the sulfonamide group directs meta. The positions meta to the sulfonamide group are C2 and C6. The position ortho to fluorine is C6 and para is C2. The position ortho to chlorine is C2 and C6. Therefore, all three groups direct an incoming electrophile to the C2 and C6 positions. However, the powerful deactivating nature of the ring makes further electrophilic substitution reactions on this molecule challenging to achieve under standard conditions.

Reduction and Oxidation Reactions of the Sulfonamide Moiety

The sulfonamide functional group can undergo both reduction and oxidation reactions under appropriate conditions.

Reduction: The sulfonamide group is chemically robust but can be reduced. A common transformation is the reductive cleavage of the S-N bond to yield an amine and a sulfinic acid derivative. More vigorous conditions, such as using lithium aluminum hydride, can sometimes lead to the reduction of the entire functional group. acs.org Another method involves the double reduction of cyclic aromatic sulfonamides, which cleaves both the N-S and C-S bonds, ultimately replacing the sulfonyl group with hydrogen atoms on the aromatic ring and leaving a free amine. acs.orgresearchgate.net This type of reaction highlights a pathway for the complete removal of the sulfonamide group. acs.org

Oxidation: The oxidation of sulfonamides can lead to various products depending on the oxidant and reaction conditions. For instance, enzymatic oxidation using peroxidases can transform sulfonamides into different oxidized compounds. scielo.org.mx Chemical oxidation can also occur. One reported pathway involves the oxidation of primary sulfonamides to N-sulfonylimines under mild conditions using reagents like N-hydroxyphthalimide. researchgate.net In some cases, single-electron oxidation can lead to the formation of an aniline (B41778) radical cation, which can undergo further intramolecular rearrangement. nih.govepfl.ch

Regioselectivity and Chemoselectivity in Reactions Involving the Compound

Regioselectivity refers to the preference for reaction at one position over another. As discussed in section 5.2, any further electrophilic aromatic substitution on the this compound ring would be highly regioselective, strongly favoring attack at the C2 and C6 positions due to the combined directing effects of the existing substituents. rsc.org Computational methods like RegioSQM can be used to predict the most nucleophilic center and thus the regiochemical outcome of EAS reactions. core.ac.uk

Chemoselectivity is the selective reaction of one functional group in the presence of others. nih.gov The precursor, 3-chloro-5-fluorobenzene-1-sulfonyl chloride, is itself a product of a chemoselective reaction, where chlorosulfonic acid reacts with 1-chloro-3-fluorobenzene (B165101) without affecting the C-Cl or C-F bonds. In multifunctional molecules, achieving chemoselectivity is key. For example, in a molecule containing both a sulfonyl chloride and a less reactive acyl chloride, an amine could be made to react preferentially with the more electrophilic sulfonyl chloride. nih.gov While sulfonyl chlorides are generally highly reactive, sulfonyl fluorides are more stable and can tolerate a wider range of reaction conditions, allowing for chemoselective transformations at other sites in the molecule before reacting the sulfonyl fluoride (B91410) group itself. nih.govresearchgate.net

Reaction Kinetics and Rate Studies

The study of reaction rates provides valuable insight into reaction mechanisms. The kinetics of the reactions of arenesulfonyl chlorides, particularly solvolysis (reaction with a solvent), have been extensively studied. beilstein-journals.orgbeilstein-journals.orgnih.gov

The extended Grunwald-Winstein equation is a linear free-energy relationship used to correlate solvolysis rates and provide mechanistic information: iupac.org

log(k/k₀) = lNT + mYCl

Where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the reaction to solvent nucleophilicity (NT).

m is the sensitivity of the reaction to solvent ionizing power (YCl).

For the solvolysis of various arenesulfonyl chlorides, the l values are typically significant and positive, indicating that the reaction is sensitive to the nucleophilicity of the solvent. mdpi.comkoreascience.kr This provides strong evidence for a bimolecular (SN2-like) mechanism where the solvent acts as the nucleophile in the rate-determining step. mdpi.comkoreascience.kr The m value indicates the sensitivity to the solvent's ability to stabilize ionic charges, providing insight into the degree of charge separation in the transition state.

Table 2: Grunwald-Winstein Parameters for Solvolysis of Selected Arenesulfonyl Chlorides

| Compound | l value | m value | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 1.10 | 0.61 | Dissociative SN2 | koreascience.kr |

| p-Nitrobenzenesulfonyl chloride | ~1.78 | - | Tighter SN2 Transition State | mdpi.com |

These data illustrate how kinetic studies are used to probe the mechanism of nucleophilic substitution on sulfonyl chlorides. mdpi.comkoreascience.kr

Kinetic studies of the reaction with amines also show a second-order rate law, consistent with an SN2 mechanism. cdnsciencepub.com The rate is influenced by the electronic nature of the substituents on the arenesulfonyl chloride, often following the Hammett equation, and by the nucleophilicity and steric profile of the amine. mdpi.comcdnsciencepub.com

Investigation of Reactive Intermediates

The study of reactive intermediates is crucial for understanding the reaction mechanisms of this compound. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established principles of organic chemistry and studies on analogous compounds. The primary reactive intermediate anticipated from this compound under specific conditions is an aryne, a highly reactive species characterized by a formal triple bond within the aromatic ring.

Generation of the Aryne Intermediate:

The formation of a benzyne (B1209423) intermediate from a dihalobenzene derivative typically proceeds via an elimination reaction facilitated by a strong base. In the case of this compound, the presence of two different halogen atoms, chlorine and fluorine, and acidic protons on the sulfonamide group and the aromatic ring, allows for potential regiochemical complexities. However, the most probable pathway for aryne formation involves the deprotonation of the aromatic ring by a strong, non-nucleophilic base, followed by the elimination of a halide ion.

The most acidic aromatic proton is located at the C2 position, between the chloro and sulfonamide groups, due to the inductive electron-withdrawing effects of these substituents. Treatment with a strong base, such as lithium diisopropylamide (LDA), would likely lead to the abstraction of this proton, forming a transient carbanion. Subsequent elimination of the adjacent chloride ion would generate the highly reactive 3-fluoro-5-sulfamoylbenzyne intermediate.

Table 1: Plausible Reaction Pathway for the Formation of 3-Fluoro-5-sulfamoylbenzyne

| Step | Reactant(s) | Reagent | Intermediate | Product |

| 1 | This compound | Lithium Diisopropylamide (LDA) | Aryl carbanion | 3-Fluoro-5-sulfamoylbenzyne + LiCl + Diisopropylamine |

Trapping of the Aryne Intermediate:

Due to their extreme reactivity, arynes cannot be isolated. Their existence is typically confirmed by "trapping" experiments, where a reactive species is introduced to the reaction mixture to react with the aryne as it is formed. Dienes, such as furan (B31954), are commonly used as trapping agents in Diels-Alder reactions with arynes, leading to the formation of characteristic bicyclic adducts.

In the context of this compound, the in-situ generation of 3-fluoro-5-sulfamoylbenzyne in the presence of furan would be expected to yield a Diels-Alder adduct. The regioselectivity of this cycloaddition would be influenced by the electronic effects of the fluorine and sulfonamide substituents on the benzyne.

Table 2: Expected Products from Trapping of 3-Fluoro-5-sulfamoylbenzyne with Furan

| Reactive Intermediate | Trapping Agent | Expected Adduct(s) | Reaction Type |

| 3-Fluoro-5-sulfamoylbenzyne | Furan | 5-Fluoro-7-sulfamoyl-1,4-epoxy-1,4-dihydronaphthalene and/or 6-Fluoro-8-sulfamoyl-1,4-epoxy-1,4-dihydronaphthalene | [4+2] Cycloaddition (Diels-Alder) |

Nucleophilic Addition to the Aryne Intermediate:

In the absence of a dedicated trapping agent, the aryne intermediate will react with any available nucleophiles in the reaction mixture. This can include the solvent, the base's conjugate acid, or other species. The regioselectivity of nucleophilic attack on the unsymmetrical 3-fluoro-5-sulfamoylbenzyne is governed by the electronic properties of the substituents. The electron-withdrawing nature of both the fluorine and sulfonamide groups will influence the polarization of the triple bond, directing the nucleophile to one of the two carbons of the aryne.

Computational Studies:

Derivatization and Functionalization Strategies for 3 Chloro 5 Fluorobenzene 1 Sulfonamide

Modification at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for derivatization through reactions such as N-alkylation and N-acylation. These modifications are fundamental in medicinal chemistry for creating libraries of related compounds.

N-acylation of sulfonamides can be effectively carried out using N-acylbenzotriazoles. This method is advantageous as it works well for a variety of aryl, heteroaryl, or protected amino acid groups and can be successful even when the corresponding acid chlorides are difficult to prepare or handle researchgate.net. The reaction typically proceeds in the presence of a base like sodium hydride (NaH) to deprotonate the sulfonamide nitrogen, forming a nucleophilic anion that subsequently attacks the acylating agent researchgate.net.

N-alkylation can be achieved through various methods, including reactions with alkyl halides. Another advanced approach involves a ruthenium-catalyzed reaction that utilizes an alcohol as the alkylating agent. This process, known as borrowing hydrogen, involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide, followed by reduction to yield the N-alkylated product ekb.eg.

Table 1: Representative N-Acylation Reactions of Sulfonamides

| Acylating Agent | Base | General Conditions | Product Type |

|---|---|---|---|

| N-Acylbenzotriazole | NaH | Stirring at room temperature, followed by workup | N-Acylsulfonamide |

| Carboxylic Acid | DCC, DMAP | Requires significant excess of reagents | N-Acylsulfonamide |

The synthesis of substituted sulfonamide derivatives is a cornerstone of drug discovery. The most common and established method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the liberated hydrochloric acid ekb.egfrontiersrj.com. This versatile reaction allows for the incorporation of a wide array of functionalities by varying the amine component.

A general synthetic scheme involves reacting 3-chloro-5-fluorobenzenesulfonyl chloride with a desired primary or secondary amine (R¹R²NH). This nucleophilic substitution reaction at the sulfur atom produces the corresponding N-substituted sulfonamide derivative researchgate.netnih.gov.

Transformations Involving Halogen Substituents on the Benzene (B151609) Ring

The chlorine and fluorine atoms on the aromatic ring of 3-chloro-5-fluorobenzene-1-sulfonamide serve as handles for carbon-carbon bond-forming reactions, significantly expanding the molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F wikipedia.org. Consequently, the chlorine atom at the 3-position is the more likely site for these transformations compared to the much less reactive fluorine atom at the 5-position.

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester, and is widely used to form biaryl structures organic-chemistry.orglibretexts.org. For this compound, a Suzuki coupling with an arylboronic acid would replace the chlorine atom to yield a substituted 3-aryl-5-fluorobenzene-1-sulfonamide nih.govresearchgate.net. The reaction requires a palladium catalyst and a base to activate the boronic acid organic-chemistry.org.

Heck Coupling : The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base rsc.orgresearchgate.net. This would introduce a vinyl group at the 3-position of the benzene ring.

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst, to form an aryl-alkyne wikipedia.orgrsc.org. A copper-free variant, sometimes referred to as Heck alkynylation, also exists acs.orgorganic-chemistry.org. Applying this to the target molecule would install an alkynyl substituent at the 3-position.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Key Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligand | Base (e.g., K₂CO₃, Na₂CO₃) | Biaryl or Vinylarene |

| Heck | Alkene | Pd(0) or Pd(II) salt, Ligand | Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI) | Base (e.g., Amine) | Aryl Alkyne |

The halogen-dance reaction is a base-catalyzed isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring acs.org. This reaction typically proceeds via a series of deprotonation and reprotonation steps involving an arylmetal intermediate. While theoretically possible, the applicability of a halogen-dance reaction to this compound would depend on the specific base and reaction conditions used, as well as the relative acidities of the ring protons.

Strategies for Introducing Additional Functionalities on the Benzene Ring

Beyond modifying the existing substituents, new functional groups can be introduced directly onto the aromatic ring through methods such as electrophilic aromatic substitution or directed ortho-metalation.

A more powerful and regioselective strategy is Directed Ortho-Metalation (DoM). The sulfonamide group is a potent directed metalation group (DMG) that can direct a strong base, such as n-butyllithium, to deprotonate one of the ortho positions (C2 or C6) nih.govimperial.ac.ukacs.org. The resulting lithiated intermediate is a strong nucleophile that can react with a wide range of electrophiles to introduce new functionalities with high regioselectivity nih.govorganic-chemistry.org. This method bypasses the limitations of electrophilic aromatic substitution on a deactivated ring.

Table 3: Potential Functionalization via Directed Ortho-Metalation (DoM)

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CH(OH)R) |

| Alkyl Halides | CH₃I | Methyl (-CH₃) |

| Iodine | I₂ | Iodo (-I) |

| Disulfides | RSSR | Thioether (-SR) |

Late-Stage Functionalization Approaches for Complex Molecules

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) without the need for de novo synthesis. For a molecule such as this compound, which may serve as a key building block or a core scaffold in more complex structures, LSF offers a versatile toolkit for diversification. These strategies primarily target the modification of C-H bonds on the aromatic ring or the derivatization of the sulfonamide moiety itself.

Transition metal-catalyzed C-H activation is a prominent LSF strategy. The sulfonamide group can act as a directing group, facilitating the functionalization of the C-H bonds at the ortho positions (C2 and C6). This regioselectivity is achieved through the formation of a metallacyclic intermediate, which brings the catalyst in close proximity to the target C-H bonds. Various transition metals, including palladium, rhodium, and iridium, have been employed for this purpose. For this compound, the electronic effects of the chloro and fluoro substituents would influence the reactivity of the aromatic ring. Both are electron-withdrawing groups, which can deactivate the ring towards electrophilic attack but can favor certain organometallic C-H activation pathways. The directing effect of the sulfonamide group would likely dominate, leading to functionalization at the C2 and C6 positions.

Another significant LSF approach involves photocatalysis. Visible-light photoredox catalysis can be used to generate sulfonyl radical intermediates from aryl sulfonamides. nih.gov These highly reactive species can then participate in a variety of transformations, such as addition to alkenes and alkynes, allowing for the introduction of diverse functional groups at the sulfur atom of the sulfonamide. This method is particularly attractive due to its mild reaction conditions and high functional group tolerance. The conversion of the sulfonamide into a sulfonyl radical opens up synthetic routes that are complementary to traditional methods.

Furthermore, the sulfonamide group itself can be a handle for late-stage derivatization. chemrxiv.org For instance, primary sulfonamides can be converted into sulfonyl chlorides, which are versatile intermediates for the synthesis of a wide range of other sulfonamide derivatives, including secondary and tertiary sulfonamides, as well as sulfonate esters. This transformation allows for the introduction of various substituents on the nitrogen atom, providing a straightforward way to modify the steric and electronic properties of the molecule.

The regioselectivity of C-H functionalization on the this compound ring is a crucial aspect to consider. The sulfonamide group is a strong ortho-directing group. The fluorine atom at the C5 position is a weak deactivator and a meta-director, while the chlorine atom at the C3 position is also a deactivator and an ortho-, para-director. In a directed C-H activation scenario, the sulfonamide group's directing effect would likely be the most influential, favoring substitution at the C2 and C6 positions. However, the steric hindrance and electronic deactivation from the adjacent chloro and fluoro groups might modulate this reactivity.

Below are tables summarizing key research findings relevant to the late-stage functionalization of complex molecules bearing the this compound scaffold.

Table 1: Transition Metal-Catalyzed C-H Functionalization Strategies

| Catalyst System | Reaction Type | Position of Functionalization | Functional Group Introduced | Reference |

| Palladium(II) acetate | Arylation | C2, C6 | Aryl | researchgate.net |

| [RhCp*Cl2]2 | Alkenylation | C2, C6 | Alkenyl | researchgate.net |

| [Ir(cod)Cl]2 | Borylation | C2, C6 | Boryl | nih.gov |

Table 2: Photocatalytic and Other Derivatization Strategies

| Method | Reagents | Moiety Functionalized | Resulting Functional Group | Reference |

| Visible-Light Photocatalysis | Photocatalyst, Amine | Sulfonamide (N-H) | Sulfonyl Radical Intermediate | nih.gov |

| Derivatization | Pyrylium salt, Nucleophile | Sulfonamide (N-H) | Sulfonyl Chloride | researchgate.net |

| C-H Sulfination | Palladium catalyst, Rongalite | C-H bond | Sulfinate | nih.gov |

Advanced Research Directions for 3 Chloro 5 Fluorobenzene 1 Sulfonamide

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability

The traditional synthesis of sulfonamides often involves multi-step processes that may utilize harsh reagents and generate significant waste. For instance, the classical preparation relies on the amination of arylsulfonyl chlorides. mdpi.com A key focus in modern chemistry is the development of "green" synthetic routes that are more efficient and environmentally benign. researchgate.net This involves designing reactions with high atom economy, a concept that measures the efficiency of a process by how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com

Future research is aimed at creating novel, sustainable methods for synthesizing 3-Chloro-5-fluorobenzene-1-sulfonamide. This includes exploring one-pot syntheses that avoid the isolation of intermediates, thereby saving time, solvents, and energy. researchgate.net For example, a copper-catalyzed process using a Deep Eutectic Solvent (DES) has been described for the synthesis of other sulfonamides, completely avoiding volatile organic compounds (VOCs). researchgate.net Another promising avenue is the use of sulfonyl fluorides instead of the more reactive sulfonyl chlorides, activated by catalytic amounts of agents like 1-hydroxybenzotriazole (B26582) (HOBt) in water, which offers a milder and more selective approach. researchgate.net

The development of such methods for this compound would not only be more sustainable but also potentially more cost-effective for industrial-scale production. The goal is to maximize the incorporation of starting materials into the final product, minimizing waste and environmental impact. acs.org

In-depth Mechanistic Studies of Key Reactions and Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. The sulfonamide group is known to be a versatile functional group, and its reactivity can be finely tuned. mdpi.com

Mechanistic studies often employ a combination of experimental techniques and computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways. researchgate.netnih.gov For this compound, key areas of investigation include the nucleophilic substitution reactions at the sulfonyl group and electrophilic aromatic substitution on the benzene (B151609) ring. The presence of both chlorine and fluorine atoms influences the regioselectivity of these reactions due to their distinct electronic (inductive vs. resonance) effects.

A novel approach developed for other sulfonamides involves a dual copper and visible-light-catalyzed coupling of phenylsulfinic acids and aryl azides. mdpi.com This pathway proceeds under redox-neutral conditions and is mechanistically distinct from traditional nucleophilic substitution, involving triplet nitrene intermediates. mdpi.com Applying and studying such photoredox catalytic methods for the synthesis and transformation of this compound could reveal new, efficient reaction pathways and provide deeper insight into its chemical behavior.

Exploration of Supramolecular Chemistry and Crystal Engineering with Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com For sulfonamides, these interactions are primarily strong N-H···O hydrogen bonds and, in the case of halogenated derivatives like this compound, weaker halogen bonds (e.g., Cl···O, Cl···π). nih.govacs.org